molecular formula C12H19N7OS B7546433 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide

Cat. No. B7546433
M. Wt: 309.39 g/mol
InChI Key: MYSVWOGFJGLAPR-UHFFFAOYSA-N
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Description

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a chemical compound that has been used in scientific research for a variety of purposes.

Mechanism of Action

The mechanism of action of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. It has also been shown to have an effect on the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide are complex and varied. It has been shown to have anti-inflammatory and analgesic effects, as well as effects on ion channels in the body. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and may be useful in the development of new treatments for conditions such as arthritis and neuropathic pain. However, there are also limitations to using this compound in lab experiments. It is a complex chemical that requires a complex synthesis method, and its mechanism of action is not fully understood.

Future Directions

There are many future directions for research on 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of research could be focused on further elucidating the compound's mechanism of action and its effects on ion channels and neurotransmitters in the body. Another area of research could be focused on developing new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of this compound and its analogs in the treatment of a variety of conditions.

Synthesis Methods

The synthesis of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a complex process that involves several steps. One method for synthesizing this compound involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with thionyl chloride to form 2,5-dimethylpyrazole-3-carbonyl chloride. This intermediate is then reacted with sodium azide to form 2,5-dimethylpyrazole-3-carbonyl azide. The final step involves the reaction of 2-(1-tert-butyltetrazol-5-yl)thiol with 2,5-dimethylpyrazole-3-carbonyl azide to form 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide.

Scientific Research Applications

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been used in scientific research for a variety of purposes. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and has been studied as a potential treatment for conditions such as arthritis and neuropathic pain.

properties

IUPAC Name

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7OS/c1-8-6-9(18(5)15-8)13-10(20)7-21-11-14-16-17-19(11)12(2,3)4/h6H,7H2,1-5H3,(H,13,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSVWOGFJGLAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NN=NN2C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide

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